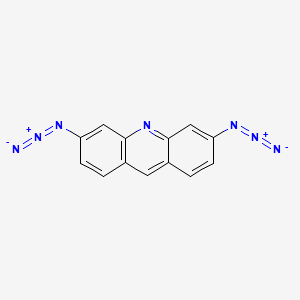
3,6-Diazidoacridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Diazidoacridine is an organic compound that belongs to the acridine family. Acridines are nitrogen-containing heterocycles known for their planar structures and significant biological activities. This compound is characterized by the presence of azido groups at the 3 and 6 positions of the acridine ring, making it a unique and reactive molecule .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Diazidoacridine typically involves the introduction of azido groups into the acridine framework. One common method is the diazotization of 3,6-diaminoacridine followed by azidation. The reaction conditions often include the use of sodium nitrite and hydrochloric acid for diazotization, followed by the addition of sodium azide to introduce the azido groups .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures due to the explosive nature of azido compounds.
Analyse Des Réactions Chimiques
Types of Reactions: 3,6-Diazidoacridine undergoes various chemical reactions, including:
Substitution Reactions: The azido groups can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The azido groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Cycloaddition Reactions: The azido groups can participate in cycloaddition reactions, forming triazoles.
Common Reagents and Conditions:
Substitution: Sodium azide, organic solvents.
Reduction: Hydrogen gas, palladium on carbon.
Cycloaddition: Copper(I) catalysts, organic solvents.
Major Products:
Substitution: Various substituted acridines.
Reduction: 3,6-Diaminoacridine.
Cycloaddition: Triazole derivatives.
Applications De Recherche Scientifique
3,6-Diazidoacridine has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other acridine derivatives and triazole compounds.
Mécanisme D'action
The primary mechanism of action of 3,6-Diazidoacridine involves DNA intercalation. The planar structure of the acridine ring allows it to insert between DNA base pairs, disrupting the helical structure and interfering with biological processes such as DNA replication and transcription. This intercalation can lead to the inhibition of enzymes like topoisomerases, which are crucial for DNA unwinding and replication .
Comparaison Avec Des Composés Similaires
3,6-Diaminoacridine: Similar structure but with amino groups instead of azido groups.
Acridine Orange: A derivative used as a fluorescent dye and DNA intercalator.
Proflavine: Another acridine derivative with antibacterial properties.
Uniqueness: 3,6-Diazidoacridine is unique due to the presence of azido groups, which impart distinct reactivity and potential for further functionalization.
Propriétés
Numéro CAS |
57459-61-7 |
|---|---|
Formule moléculaire |
C13H7N7 |
Poids moléculaire |
261.24 g/mol |
Nom IUPAC |
3,6-diazidoacridine |
InChI |
InChI=1S/C13H7N7/c14-19-17-10-3-1-8-5-9-2-4-11(18-20-15)7-13(9)16-12(8)6-10/h1-7H |
Clé InChI |
JYWZKINPFVKDMK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC2=NC3=C(C=CC(=C3)N=[N+]=[N-])C=C21)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



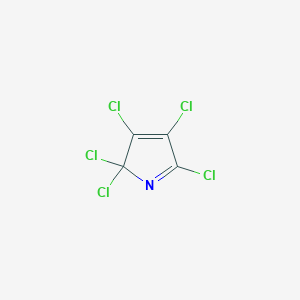
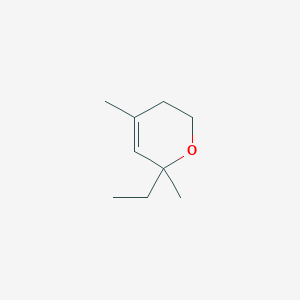
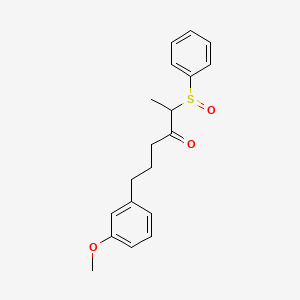
![2-[(2-Hydroxy-3-nitrophenyl)methyl]-4-methyl-6-nitrophenol](/img/structure/B14614632.png)

![Methyl {3-[ethyl(phenyl)amino]propyl}carbamate](/img/structure/B14614637.png)


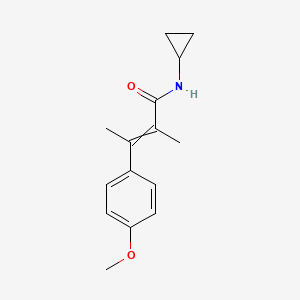
![2-[(2,4-dinitrophenyl)methyl]-6-nitro-1H-benzimidazole](/img/structure/B14614666.png)
![3-[Methyl(nitro)amino]propanoic acid](/img/structure/B14614669.png)
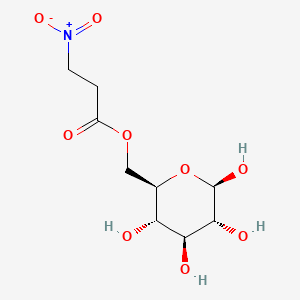
![1-[2-(4-Bromophenyl)ethenyl]-3,5-dimethoxybenzene](/img/structure/B14614675.png)
